molecular formula C30H48O2 B12407209 Ursolic aldehyde

Ursolic aldehyde

Cat. No.: B12407209
M. Wt: 440.7 g/mol
InChI Key: VLFUANNVMXKBPF-ZAPOICBTSA-N
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Description

Ursolic aldehyde is a naturally occurring compound belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ursolic aldehyde can be synthesized through chemical reactions. One common method involves the oxidation of ursolic acid, a pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions . Another synthetic route includes the reduction of ursolic acid derivatives to form the aldehyde group .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as bear fruit, berries, and certain herbs. The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Ursolic aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ursolic acid, various alcohols, and substituted derivatives with enhanced biological activities .

Scientific Research Applications

Ursolic aldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ursolic acid
  • Oleanolic acid
  • Asiaticoside
  • Madecassoside

Uniqueness

Ursolic aldehyde is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activities compared to its analogues. While compounds like ursolic acid and oleanolic acid share similar triterpenoid structures, the presence of the aldehyde group in this compound allows for unique interactions with biological targets and enhanced therapeutic potential .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

VLFUANNVMXKBPF-ZAPOICBTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O

Origin of Product

United States

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